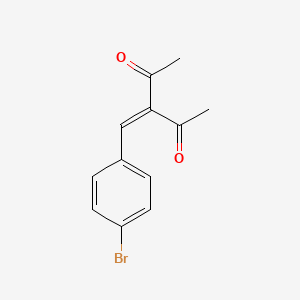

3-(4-Bromobenzylidene)-2,4-pentanedione

CAS No.: 15795-19-4

Cat. No.: VC18977572

Molecular Formula: C12H11BrO2

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15795-19-4 |

|---|---|

| Molecular Formula | C12H11BrO2 |

| Molecular Weight | 267.12 g/mol |

| IUPAC Name | 3-[(4-bromophenyl)methylidene]pentane-2,4-dione |

| Standard InChI | InChI=1S/C12H11BrO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3 |

| Standard InChI Key | QITTYBACPUVFRT-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(=CC1=CC=C(C=C1)Br)C(=O)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

3-(4-Bromobenzylidene)-2,4-pentanedione (C₁₂H₁₁BrO₂) features a pentanedione core (2,4-pentanedione) conjugated to a 4-bromobenzylidene group. The bromine atom occupies the para position on the aromatic ring, introducing electronic effects that influence reactivity and stability. The molecule adopts a planar configuration due to conjugation between the carbonyl groups and the aromatic system, as observed in analogous compounds like 3-benzylidene-2,4-pentanedione .

Table 1: Key Molecular Descriptors

Spectroscopic Features

While specific spectral data for this compound are unavailable, its parent structure (3-benzylidene-2,4-pentanedione) exhibits distinctive signals:

-

IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C stretching) .

-

¹H NMR: Resonances for the diketone methyl groups (δ 2.2–2.4 ppm), vinyl proton (δ 6.8–7.0 ppm), and aromatic protons (δ 7.3–7.6 ppm) . The bromine substituent would deshield adjacent protons, shifting aromatic signals upfield.

Synthesis and Manufacturing

Reaction Mechanism

The compound is synthesized via a Claisen-Schmidt condensation between 4-bromobenzaldehyde and 2,4-pentanedione in the presence of a base (e.g., NaOH or piperidine) . The base deprotonates the active methylene group of 2,4-pentanedione, enabling nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration forms the α,β-unsaturated diketone.

Table 2: Synthetic Parameters for Analogous Compounds

Purification and Characterization

Crude product purification typically involves recrystallization from ethanol or acetone. The brominated derivative’s higher molecular weight and polarity may necessitate alternative solvents (e.g., dichloromethane/hexane mixtures). Purity is confirmed via melting point analysis, HPLC, or GC-MS.

Physical and Thermodynamic Properties

Phase Behavior

Bromine’s electron-withdrawing nature and increased molecular mass elevate the melting and boiling points compared to the non-brominated analog:

Table 3: Comparative Physical Properties

Chemical Reactivity and Functionalization

Keto-Enol Tautomerism

Like all β-diketones, 3-(4-bromobenzylidene)-2,4-pentanedione exhibits keto-enol tautomerism, favoring the enol form in solution due to conjugation and intramolecular hydrogen bonding. This tautomerism enhances its acidity (pKa ~9–10) .

Electrophilic and Nucleophilic Reactions

-

Michael Addition: The α,β-unsaturated system reacts with nucleophiles (e.g., amines, thiols) at the β-carbon.

-

Diels-Alder Reactions: Serves as a dienophile in cycloadditions to form six-membered rings.

-

Nucleophilic Aromatic Substitution: The para-bromine can be displaced by strong nucleophiles (e.g., hydroxide, amines) under catalytic conditions.

Table 4: Representative Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Michael Addition | Ethylenediamine, EtOH, Δ | β-Amino diketone adduct |

| Bromine Displacement | CuCN, DMF, 120°C | 4-Cyano-substituted derivative |

Applications in Organic Synthesis

Heterocycle Synthesis

The compound serves as a precursor for nitrogen- and oxygen-containing heterocycles:

-

Pyrrolones: Reaction with alkyl isocyanides yields 5-hydroxy-N-substituted-2H-pyrrol-2-ones .

-

Phosphoranes: Condensation with phosphonite esters produces five-membered cyclic oxyphosphoranes, useful in coordination chemistry .

Materials Science

Conjugated diketones are explored as ligands in luminescent metal complexes and photoactive materials. The bromine atom offers a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura).

| Parameter | Guideline |

|---|---|

| Personal Protective Equipment | Gloves, lab coat, eye protection |

| Ventilation | Fume hood for synthesis and handling |

| Spill Management | Absorb with inert material, dispose as hazardous waste |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume